BENGHE Foundational & Exploratory

Check Availability & Pricing

Characterization of meta-methyl 4-anilino-1-Boc-
piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Meta-methyl 4-anilino-1-Boc-
Compound Name:
piperidine

Cat. No.: B3371347

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of meta-
methyl 4-anilino-1-Boc-piperidine, a key intermediate in the synthesis of various compounds
of interest in drug discovery and development, including fentanyl-related molecules. This
document details the physicochemical properties, proposed synthesis, and analytical
characterization of this compound. Detailed experimental protocols for its synthesis and
analysis are provided, along with tabulated quantitative data for easy reference and
comparison. Additionally, a potential signaling pathway associated with downstream derivatives
of this compound class is illustrated.

Introduction

tert-Butyl 4-(3-methylanilino)piperidine-1-carboxylate, also known as meta-methyl 4-anilino-1-
Boc-piperidine, is a substituted 4-anilinopiperidine derivative. The presence of the Boc (tert-
butoxycarbonyl) protecting group on the piperidine nitrogen makes it a stable and versatile
intermediate for further chemical modifications. The 4-anilinopiperidine scaffold is a core
structure in a variety of biologically active molecules, notably as a precursor to potent synthetic
opioids that interact with the central nervous system. A thorough understanding of the synthesis
and characterization of this intermediate is crucial for researchers in medicinal chemistry and
forensic sciences.
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Physicochemical Properties

The general physicochemical properties of meta-methyl 4-anilino-1-Boc-piperidine and its

isomers are summarized in Table 1. These properties are essential for handling, storage, and

designing synthetic and analytical procedures.

Table 1: Physicochemical Properties of Methyl 4-anilino-1-Boc-piperidine Isomers

meta-methyl 4-

ortho-methyl 4-

para-methyl 4-

Property anilino-1-Boc- anilino-1-Boc- anilino-1-Boc-
piperidine piperidine piperidine
4-(3- 4-[(2- 4-[(4-

Formal Name

methylphenyl)amino]-
1-piperidinecarboxylic
acid, 1,1-dimethylethyl

methylphenyl)amino]-
1-piperidinecarboxylic
acid, 1,1-dimethylethyl

methylphenyl)amino]-
1-piperidinecarboxylic
acid, 1,1-dimethylethyl

ester[1] ester ester[2]
CAS Number 679409-60-0[1] 1154101-90-2 501673-99-0[2]
Molecular Formula C17H26N202[1] C17H26N202 C17H26N202[2]
Formula Weight 290.4 g/mol [1] 290.4 g/mol 290.4 g/mol [2]
Appearance Solid Crystalline solid A solid[2]
DMF: 1 mg/ml;
) DMF: 20 mg/ml; DMF: 10 mg/ml;
N DMSO: Slightly
Solubility DMSO: 10 mg/ml; DMSO: 1 mg/ml;
soluble; Ethanol:
] Ethanol: 20 mg/ml Ethanol: 2 mg/ml[2]
Slightly soluble[1]
Amax 250 nm[1] 246 nm 247 nm[2]
Storage -20°C -20°C -20°C[2]
Stability = 4 years = 4 years = 4 years[2]

Synthesis and Experimental Protocols

The synthesis of meta-methyl 4-anilino-1-Boc-piperidine is typically achieved through a

reductive amination reaction between 1-Boc-4-piperidone and m-toluidine. This common and
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efficient method involves the formation of an intermediate enamine or iminium ion, which is
then reduced in situ to the desired secondary amine.

General Synthesis Workflow

The logical workflow for the synthesis and purification of meta-methyl 4-anilino-1-Boc-
piperidine is depicted below.
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Synthesis Workflow

Reactants Solvent & Catalyst
(1-Boc-4-piperidone, m-toluidine) (e.g., Toluene, p-TsOH)

Reductive Amination

(Reflux with Dean-Stark trap)

Intermediate Formation
(Enamine/Iminium lon)

Reduction
(e.g., NaBH4 or NaBH(OACc)3)

Crude Product

Work-up
(Quenching, Extraction)

Purification
(Column Chromatography)

Pure Product
(meta-methyl 4-anilino-1-Boc-piperidine)

Click to download full resolution via product page

Caption: General workflow for the synthesis of meta-methyl 4-anilino-1-Boc-piperidine.

Detailed Experimental Protocol: Reductive Amination
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This protocol is adapted from the synthesis of structurally similar anilino-piperidines.
Materials:

e 1-Boc-4-piperidone

e m-toluidine

o Toluene

¢ p-Toluenesulfonic acid (catalytic amount)

e Methanol

e Sodium borohydride (NaBHa4) or Sodium triacetoxyborohydride (NaBH(OAC)3)
o Saturated aqueous sodium bicarbonate (NaHCOs) solution

o Diethyl ether or Ethyl acetate

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)

« Silica gel for column chromatography

o Hexanes and Ethyl acetate for eluent

Procedure:

e Imine Formation: To a solution of 1-Boc-4-piperidone (1.0 eq) in toluene, add m-toluidine (1.0
eq) and a catalytic amount of p-toluenesulfonic acid.

o Water Removal: Heat the mixture to reflux using a Dean-Stark apparatus to remove the
water formed during the reaction. Monitor the reaction by thin-layer chromatography (TLC)
until the starting materials are consumed.

e Cooling and Reduction: Cool the reaction mixture to room temperature. Evaporate the
toluene under reduced pressure. Dissolve the crude residue in methanol.
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e Reducing Agent Addition: Slowly add sodium borohydride (1.1 eq) to the solution at 0°C.
Alternatively, for a milder reduction, sodium triacetoxyborohydride can be used in a solvent
like dichloromethane or 1,2-dichloroethane.

e Reaction Quenching: After the reduction is complete (as monitored by TLC), quench the
reaction by the slow addition of saturated aqueous NaHCOs solution.

o Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with
diethyl ether or ethyl acetate (3 x volumes).

e Drying and Concentration: Combine the organic layers, dry over anhydrous MgSOa or
NazSO0s, filter, and concentrate under reduced pressure to obtain the crude product.

 Purification: Purify the crude product by flash column chromatography on silica gel using a
gradient of ethyl acetate in hexanes as the eluent to yield the pure meta-methyl 4-anilino-1-
Boc-piperidine.

Analytical Characterization

The structural confirmation and purity assessment of meta-methyl 4-anilino-1-Boc-piperidine
are performed using a combination of spectroscopic and chromatographic techniques. While a
complete set of published data for the meta-isomer is not readily available, the following tables
present expected and reported data for closely related isomers, which can be used for
comparative purposes.

Spectroscopic Data

Table 2: Predicted and Comparative Spectroscopic Data
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Predicted/Comparative
. Values for Methyl 4-
Technique Data Type . oL
anilino-1-Boc-piperidine

Isomers

Aromatic protons: 6.5-7.2 ppm
(multiplet)Piperidine CH-N:
3.8-4.2 ppm (broad
multiplet)Piperidine CH2-

1H NMR Chemical Shift (d) N(Boc): 2.8-3.2 ppm
(multiplet)Piperidine CHz: 1.2-
2.1 ppm (multiplet)Boc (CHs)s:
~1.45 ppm (singlet)Aryl-CHs:
~2.3 ppm (singlet)

Aromatic C=C: 110-150
ppmBoc C=0: ~155 ppmBoc
C(CHs)s: ~79 ppmPiperidine
13C NMR Chemical Shift (d) C-N: ~50 ppmPiperidine CH2-
N(Boc): ~40 ppmPiperidine
CHz: ~32 ppmBoc C(CH3s)s:
~28 ppmAryl-CHs: ~21 ppm

N-H Stretch: ~3400 cm~1C-H
Stretch (aliphatic/aromatic):
2850-3100 cm~1C=0 Stretch

FT-IR Wavenumber (cm~1)
(Boc): ~1690 cm~1C=C Stretch
(aromatic): 1500-1600 cm~1C-
N Stretch: 1160-1250 cm™1
[M+H]* (for C17H26N202):
Mass Spec. m/z

291.2067 (calculated)

Note: The predicted NMR and IR values are based on typical chemical shifts and vibrational
frequencies for the functional groups present in the molecule and data from similar compounds.

Chromatographic Data

Table 3: Exemplar Chromatographic Conditions and Data
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Technique Parameter Value/Condition
GC-MS Column HP-1MS (or equivalent)
Injector Temp. 280°C
Carrier Gas Helium
o Electron lonization (El) at 70
lonization
eV
MS Scan Range m/z 50-550
C18 reverse-phase (e.g.,
HPLC-TOF Column

Zorbax Eclipse XDB-C18)

Mobile Phase A 0.1% Formic acid in Water

] 0.1% Formic acid in Methanol
Mobile Phase B o
or Acetonitrile

A suitable gradient from low to

Gradient ) )
high organic phase
o Electrospray lonization (ESI),
lonization -
positive mode
Time-of-Flight (TOF) for
Mass Analyzer

accurate mass measurement

Biological Context and Signaling Pathway

While meta-methyl 4-anilino-1-Boc-piperidine is primarily a synthetic precursor and is
expected to have low intrinsic biological activity, its derivatives, particularly after deprotection
and further functionalization, are known to be potent agonists of the y-opioid receptor (MOR).
The MOR is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling
cascade leading to analgesia but also to adverse effects like respiratory depression and
euphoria.

Mu-Opioid Receptor Signhaling Pathway
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The diagram below illustrates the canonical signaling pathway initiated by the activation of the

p-opioid receptor by an agonist, a class of compounds for which meta-methyl 4-anilino-1-

Boc-piperidine is a precursor.

Mu-Opioid Receptor Signaling Pathway
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Caption: Canonical Gi/o-coupled signaling pathway of the y-opioid receptor.

Conclusion

meta-methyl 4-anilino-1-Boc-piperidine is a valuable chemical intermediate with significant

applications in the synthesis of pharmacologically active compounds. This guide has provided a

detailed summary of its physicochemical properties, a robust protocol for its synthesis via

reductive amination, and a framework for its analytical characterization. The included data,

while in some cases extrapolated from closely related isomers due to a lack of published

information on the specific meta-isomer, serves as a valuable resource for researchers. The

elucidation of the biological context through the p-opioid receptor signaling pathway highlights

the importance of this class of molecules in drug development and neuroscience.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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